molecular formula C7H11N3O2S B15087727 [5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol

[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol

Cat. No.: B15087727
M. Wt: 201.25 g/mol
InChI Key: KXFIETGHNZWQRH-UHFFFAOYSA-N
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Description

(5-morpholin-4-yl-1,2,3-thiadiazol-4-yl)methanol is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-morpholin-4-yl-1,2,3-thiadiazol-4-yl)methanol typically involves the reaction of morpholine with appropriate thiadiazole precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under controlled conditions and the product is characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-morpholin-4-yl-1,2,3-thiadiazol-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or thiadiazole moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-morpholin-4-yl-1,2,3-thiadiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in biochemical pathways. For example, it may inhibit certain enzymes or activate specific receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-morpholin-4-yl-1,2,3-thiadiazol-4-yl)methanol is unique due to the presence of both morpholine and thiadiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

(5-morpholin-4-ylthiadiazol-4-yl)methanol

InChI

InChI=1S/C7H11N3O2S/c11-5-6-7(13-9-8-6)10-1-3-12-4-2-10/h11H,1-5H2

InChI Key

KXFIETGHNZWQRH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=NS2)CO

Origin of Product

United States

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